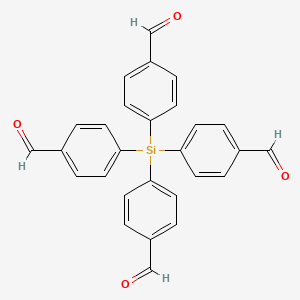
4,4',4'',4'''-Silanetetrayltetrabenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde, also known as tetrakis(4-formylphenyl)silane, is a chemical compound with the molecular formula C28H20O4Si . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code of 4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde is 1S/C28H20O4Si/c29-17-21-1-9-25 (10-2-21)33 (26-11-3-22 (18-30)4-12-26,27-13-5-23 (19-31)6-14-27)28-15-7-24 (20-32)8-16-28/h1-20H . This suggests that the molecule consists of a silicon atom bonded to four benzaldehyde groups.Physical and Chemical Properties Analysis
4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde has a molecular weight of 448.54 . It has a predicted boiling point of 608.8±55.0 °C and a predicted density of 1.26±0.1 g/cm3 . The compound is stored under an inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Adsorptive Removal of Metal Ions
4,4',4'',4'''-Silanetetrayltetrabenzaldehyde derivatives have been explored for the adsorptive removal of Cu(II) and Ni(II) ions from aqueous media. This application utilizes the chemical immobilization of aldehydes on silica gel modified with 3-aminopropyltrimethoxy silane. The adsorption capacities and isotherm parameters indicate effective removal of these metal ions, showcasing the material's potential in water treatment and heavy metal removal processes (Dumrul et al., 2011).
Catalytic Synthesis of 1,4-Difunctional Compounds
The compound plays a role in the nickel-catalyzed reductive coupling of ynoates and aldehydes, demonstrating its utility in organic synthesis. This process enables the regioselective installation of 1,4-difunctionality in molecules, offering a straightforward approach to synthesize silyl-protected γ-hydroxy-α,β-enoates and potentially other 1,4-difunctional compounds (Rodrigo & Guan, 2012).
Stereoselective Synthesis of Homoallylic Alcohols
In the field of stereochemistry, derivatives of this compound have been utilized in the stereoselective synthesis of homoallylic alcohols. These compounds serve as valuable intermediates in creating biologically active molecules and pharmaceuticals. The development of a diastereoselective domino multicomponent allylation reaction highlights the importance of such derivatives in achieving high stereocontrol in organic synthesis (Tietze et al., 2009).
Surface Modification and Material Science
In materials science, the aldehyde group of this compound analogs has been employed in the surface modification of various materials, including self-healing poly(urea-formaldehyde) microcapsules. These modifications aim to improve interfacial interactions in composite materials, enhancing their mechanical properties and durability (Li et al., 2008).
Synthesis of Mesosubstituted Corroles
This compound is instrumental in the synthesis of mesosubstituted corroles, a class of macrocyclic compounds with significant potential in photodynamic therapy and as catalysts. The synthesis involves a reaction with pyrrole in a controlled environment, leading to high yields of these complex molecules (Koszarna & Gryko, 2006).
Safety and Hazards
The safety information for 4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde indicates that it is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
4-tris(4-formylphenyl)silylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O4Si/c29-17-21-1-9-25(10-2-21)33(26-11-3-22(18-30)4-12-26,27-13-5-23(19-31)6-14-27)28-15-7-24(20-32)8-16-28/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMUMJHEIFWJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)[Si](C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2976338.png)
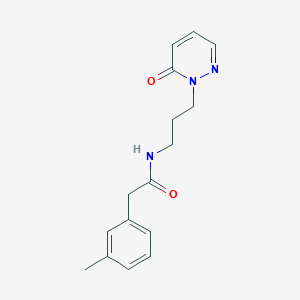
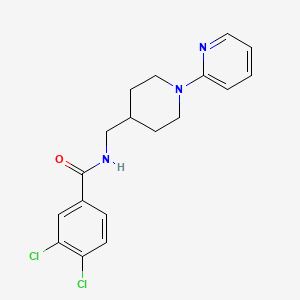
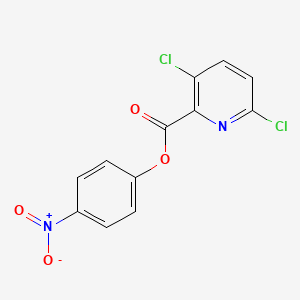
![N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2976344.png)

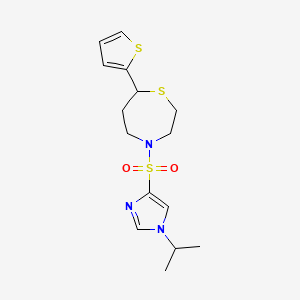
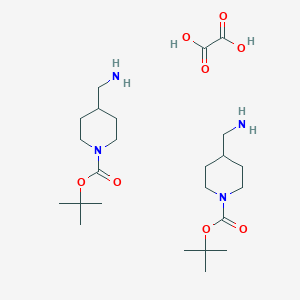
![6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2976352.png)

![(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride](/img/structure/B2976354.png)
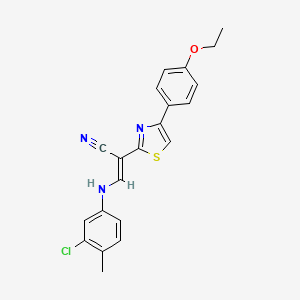
![N-[(2,6-difluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2976358.png)
![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2976359.png)
